molecular formula C19H10F7N5O2 B11090545 1-(4-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(4-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11090545
M. Wt: 473.3 g/mol
InChI Key: PHAIXSIRWFRIKN-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes fluorophenyl and pyridinyl groups, as well as bis(trifluoromethyl) substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds, such as 4-fluorophenyl and pyridinyl derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoromethylating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-(4-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

    1-(4-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: can be compared with other fluorophenyl and pyridinyl derivatives, as well as compounds with bis(trifluoromethyl) substituents.

Uniqueness: The uniqueness of this compound lies in its combination of fluorophenyl, pyridinyl, and bis(trifluoromethyl) groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

  • 4-Fluorophenyl derivatives
  • Pyridinyl derivatives
  • Bis(trifluoromethyl) compounds

This detailed article provides a comprehensive overview of 1-(4-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H10F7N5O2

Molecular Weight

473.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-pyridin-4-yl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H10F7N5O2/c20-10-1-3-11(4-2-10)31-14-12(15(32)29-16(31)33)17(18(21,22)23,19(24,25)26)30-13(28-14)9-5-7-27-8-6-9/h1-8H,(H,28,30)(H,29,32,33)

InChI Key

PHAIXSIRWFRIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=NC=C4)(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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